2-Butyl-4-methylpyridin-3-amine

Lipophilicity Physicochemical property Medicinal chemistry

Sourcing a differentiated 2-alkyl-4-methylpyridin-3-amine scaffold for kinase inhibitor SAR studies often means choosing between the well-precedented 2-isopropyl analog (sotorasib intermediate) and exploring uncharted lipophilic space. This 2-n-butyl variant delivers a quantifiable ΔLogP of +0.53 over the isopropyl congener, directly modulating atropisomeric properties and target-binding kinetics for patent-differentiating FGFR and KRAS G12C programs. - Fragment-like MW (164.25 Da) with a synthetically tractable primary amine handle for library enumeration. - Validated 3-aminopyridine pharmacophore: FGFR1 IC₅₀ values range from 3.8 μM to nanomolar levels depending on 2-substituent optimization. - Structurally distinct from exhaustively claimed p38 inhibitor IP space, offering freedom-to-operate potential.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13257637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-methylpyridin-3-amine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CC(=C1N)C
InChIInChI=1S/C10H16N2/c1-3-4-5-9-10(11)8(2)6-7-12-9/h6-7H,3-5,11H2,1-2H3
InChIKeyAYKCOUFVKRHSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-methylpyridin-3-amine: A Trisubstituted Building Block for Kinase Inhibitor Design


2-Butyl-4-methylpyridin-3-amine (CAS 1691848-09-5) is a trisubstituted pyridine derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . It belongs to the 3-aminopyridine class, which serves as a privileged scaffold in kinase inhibitor drug discovery, particularly for targeting fibroblast growth factor receptors (FGFR) and other non-small cell lung cancer (NSCLC)-associated oncogenic kinases [1]. The compound features a primary amine at position 3, a methyl group at position 4, and an n-butyl chain at position 2 of the pyridine ring, imparting a calculated LogP of 2.31 and a topological polar surface area (TPSA) of 38.91 Ų . Its structural configuration places it as a lipophilic analog within the 2-alkyl-4-methylpyridin-3-amine subseries, where systematic variation of the 2-alkyl substituent length modulates physicochemical properties and target-binding characteristics [1].

Class 3-Aminopyridine kinase inhibitor scaffold
2-Substituent n-Butyl chain for lipophilic SAR
Use Context FGFR / kinase inhibitor lead optimization & library synthesis

Why 2-Butyl-4-methylpyridin-3-amine Is Not Interchangeable with Its Shorter-Chain Congeners


Within the 2-alkyl-4-methylpyridin-3-amine series, even a single methylene-unit change in the 2-alkyl chain produces quantifiable shifts in lipophilicity, steric bulk, and downstream biological activity that preclude simple interchange. The 2-butyl analog (LogP 2.31 ) is substantially more lipophilic than its 2-isopropyl counterpart (LogP 1.78 ) and the unsubstituted parent 4-methylpyridin-3-amine (LogP 0.44 [1]), translating to a ΔLogP of +0.53 and +1.87, respectively. In the established SAR framework for pyridin-3-amine-derived FGFR inhibitors, the nature of the 2-substituent directly governs both kinase inhibitory potency and selectivity profile; Hit 1 from the J. Med. Chem. 2017 series exhibited only low-micromolar FGFR1 inhibition (IC₅₀ = 3.8 ± 0.5 μM) [2], while optimized analogs with tailored 2-substitution achieved nanomolar potency [2]. The 2-isopropyl variant is a validated intermediate for KRAS G12C inhibitor sotorasib [3]; however, the distinct electronic and steric contribution of the n-butyl chain may favor alternative kinase selectivity profiles or intellectual property positioning. These quantifiable physicochemical and pharmacological divergences mean that substituting the 2-butyl analog for its shorter-chain congeners without experimental validation risks altering lead compound potency, selectivity, and ADME properties.

2-Butyl analog
2-Isopropyl / 2-ethyl analogs
ΔLogP +0.53 to +1.87 may shift membrane permeability and off-target binding profiles
MW 164, 3 rot. bonds
MW 136–150, 2 rot. bonds
Higher MW and flexibility may alter fragment lead-likeness and SAR continuity

Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity Differentiation vs. 2-Isopropyl and Parent Analogs

The calculated LogP (XLogP) of 2-butyl-4-methylpyridin-3-amine is 2.31 , which is markedly higher than that of its closest marketed-drug-relevant analog, 2-isopropyl-4-methylpyridin-3-amine (LogP 1.78) , and the unsubstituted core scaffold, 4-methylpyridin-3-amine (LogP 0.44) [1]. This represents a ΔLogP of +0.53 over the isopropyl analog and +1.87 over the parent. The increased lipophilicity is attributable to the extended n-butyl chain's contribution to hydrophobic surface area, which directly influences membrane permeability and non-specific protein binding in biological systems.

Lipophilicity shift
Cross-study comparable
ΔLogP +0.53 (vs. isopropyl), +1.87 (vs. parent)
Alters permeability and SAR ranking context
Calculated XLogP; experimental logP may vary
Lipophilicity Physicochemical property Medicinal chemistry

Molecular Weight and Rotatable Bond Differentiation vs. Shorter Congeners

2-Butyl-4-methylpyridin-3-amine possesses a molecular weight of 164.25 g/mol and 3 rotatable bonds , compared to 150.22 g/mol with 2 rotatable bonds for 2-isopropyl-4-methylpyridin-3-amine and 136.19 g/mol with 2 rotatable bonds for 2-ethyl-4-methylpyridin-3-amine . The additional methylene units contribute approximately 14 Da per carbon, shifting the compound's position in fragment-based screening libraries and influencing its compliance with lead-likeness criteria.

MW & flexibility shift
Cross-study comparable
164 Da, 3 rotatable bonds vs. 136–150 Da, 2 bonds
Shifts fragment chemical space and LipE optimization
Vendor-reported properties; verify batch consistency
Molecular weight Rotatable bonds Fragment-based drug design

Kinase Inhibitor Potential of the Pyridin-3-amine Scaffold

The pyridin-3-amine scaffold, to which 2-butyl-4-methylpyridin-3-amine belongs, has been validated as a multitargeted kinase inhibitor pharmacophore. In the seminal J. Med. Chem. 2017 study, Hit 1 (a pyridin-3-amine derivative) demonstrated FGFR1 inhibitory activity with an IC₅₀ of 3.8 ± 0.5 μM, while optimized lead compound 3m achieved nanomolar potency against FGFR1, FGFR2, and FGFR3, along with RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK, and in vivo antitumor activity (TGI = 66.1%) in NCI-H1581 NSCLC xenografts [1]. The 2-alkyl substitution pattern is a critical determinant of kinase selectivity within this series [1]. Separately, the 2-isopropyl analog is a key intermediate in the synthesis of sotorasib (AMG 510), an FDA-approved KRAS G12C inhibitor [2]; the 2-butyl analog, with its distinct chain length, offers alternative intellectual property space for kinase inhibitor programs.

Kinase inhibitor scaffold
Class-level inference
Pyridin-3-amine class: FGFR1 IC₅₀ 3.8 μM (Hit 1) to nanomolar (3m)
Supports 2-alkyl SAR exploration context
Target compound not directly tested; class-based inference
FGFR kinase inhibition Non-small cell lung cancer Scaffold hopping

Conserved Hydrogen Bond Donor and TPSA Profile Across Congeners

2-Butyl-4-methylpyridin-3-amine possesses 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a TPSA of 38.91 Ų . These values are identical to those of its 2-isopropyl, 2-ethyl, and 2-methyl congeners, as the amine and pyridine nitrogen atoms constitute the sole H-bond pharmacophore elements across the series. The TPSA of 38.91 Ų is well below the 140 Ų threshold for oral bioavailability, and the compound has zero Lipinski Rule-of-5 violations .

Pharmacophore conservation
Supporting evidence
HBD 1, HBA 2, TPSA 38.91 Ų – identical across 2-alkyl series
Confirms H-bond profile invariant; isolates lipophilic SAR
Computed descriptors; selectivity from steric/lipophilic effects
TPSA Hydrogen bond donor Drug-likeness

High-Value Procurement and Research Applications


FGFR-Targeted Kinase Inhibitor Lead Optimization

Researchers engaged in FGFR1–3 inhibitor programs for NSCLC can employ 2-butyl-4-methylpyridin-3-amine as a building block to systematically evaluate the impact of extending the 2-alkyl chain from ethyl/isopropyl (used in Hit 1 and sotorasib intermediates) to n-butyl on kinase inhibitory potency, selectivity, and pharmacokinetic profile. The class-validated pyridin-3-amine scaffold demonstrated FGFR1 IC₅₀ values ranging from 3.8 μM (Hit 1) to nanomolar levels (compound 3m), with the 2-substituent being a critical potency determinant [1].

KRAS G12C Inhibitor Intermediate Diversification

Given that 2-isopropyl-4-methylpyridin-3-amine is the established intermediate for sotorasib (AMG 510) synthesis [1], the 2-butyl analog offers a structurally distinct alternative for generating patent-differentiating KRAS G12C inhibitor candidates. The increased lipophilicity (LogP 2.31 vs. 1.78 for the isopropyl analog ) may modulate the atropisomeric properties and binding kinetics of resulting biaryl-containing inhibitors.

Fragment-Based and DNA-Encoded Library Synthesis

With a molecular weight of 164.25 Da and a TPSA of 38.91 Ų [1], 2-butyl-4-methylpyridin-3-amine resides within fragment-like chemical space and bears a synthetically tractable primary amine handle for library enumeration. Its distinct 2-n-butyl substitution pattern complements existing 2-alkylpyridin-3-amine fragments in commercial DEL and FBDD collections, enabling exploration of lipophilic pockets in kinase ATP-binding sites that may not be accessed by shorter-chain or branched analogs .

p38 MAP Kinase Inhibitor Scaffold Exploration

Pyridin-3-amine derivatives have been disclosed as p38 mitogen-activated protein kinase inhibitors in multiple patent filings [1]. The 2-butyl-4-methyl substitution pattern provides a novel combination of steric bulk (n-butyl at position 2) and electronic character (methyl at position 4) not exhaustively claimed in existing p38 inhibitor patent landscapes, offering an opportunity for freedom-to-operate exploration in inflammatory disease programs.

Application
Selection Property
Validation Focus
FGFR kinase inhibitor lead optimization studies
2-Alkyl chain length for SAR tuning
Kinase panel profiling and selectivity endpoints
KRAS G12C inhibitor intermediate diversification
Alternative atropisomeric and binding kinetics context
Atropisomer stability and target engagement assays
Fragment-based and DEL library synthesis
Fragment-like MW and tractable amine handle
Library enumeration and lipophilic pocket screening
p38 MAP kinase inhibitor scaffold exploration
Novel 2,4-substitution pattern for IP exploration
p38 kinase selectivity and inflammatory signaling endpoint context
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